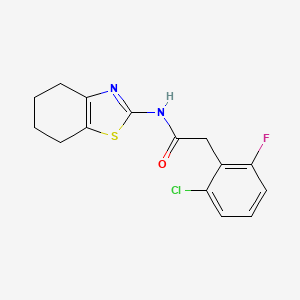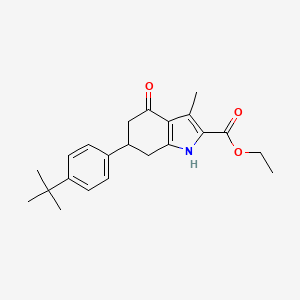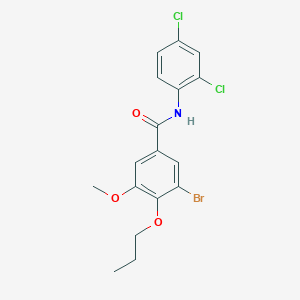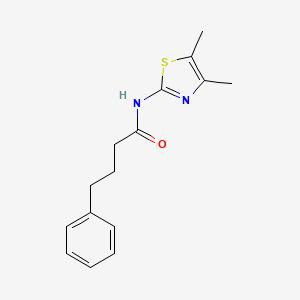![molecular formula C16H10Cl3N3O3S B4571240 (2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide](/img/structure/B4571240.png)
(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide
Vue d'ensemble
Description
(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide is an organic compound characterized by the presence of nitro, trichlorophenyl, and carbamothioyl functional groups
Applications De Recherche Scientifique
(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Research: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide typically involves the reaction of 3-nitrobenzaldehyde with 2,4,5-trichlorophenyl isothiocyanate in the presence of a base, such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carbamothioyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, appropriate solvents like ethanol or methanol.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-amino-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding amine and thiol.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and as a crosslinking agent for hydrogels.
2,2’-Bipyridyl: Commonly used as a ligand for chelating metal ions in various inorganic syntheses.
Uniqueness
(2E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[(2,4,5-trichlorophenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O3S/c17-11-7-13(19)14(8-12(11)18)20-16(26)21-15(23)5-4-9-2-1-3-10(6-9)22(24)25/h1-8H,(H2,20,21,23,26)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVXOLHTCWBWPQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(butan-2-yl)phenyl]-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide](/img/structure/B4571184.png)

![(Z)-4-[(5-benzyl-3-methoxycarbonyl-4-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B4571199.png)

![2-{[(4-fluorobenzyl)thio]acetyl}-N-(4-methylbenzyl)hydrazinecarbothioamide](/img/structure/B4571203.png)
![N-(5-chloro-2-methoxyphenyl)-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B4571210.png)


![5-[4-(benzyloxy)benzylidene]-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4571235.png)
![(4-methoxy-3,5-dimethylphenyl){1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B4571242.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B4571247.png)
![4,6,7-Trimethyl-2-[(2-methylbenzyl)sulfanyl]quinazoline](/img/structure/B4571255.png)
